molecular formula C7H4INS B1630501 2-Iodophenyl isothiocyanate CAS No. 98041-44-2

2-Iodophenyl isothiocyanate

Cat. No. B1630501
CAS RN: 98041-44-2
M. Wt: 261.08 g/mol
InChI Key: ODOTYLQYSDVPMA-UHFFFAOYSA-N
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Description

2-Iodophenyl isothiocyanate (2-IPITC) is a chemical compound that is used in a variety of scientific research applications. It is a type of isothiocyanate, which is a functional group containing a thiocarbamate group attached to a carbon atom. 2-IPITC is a colorless, odorless, and volatile liquid with a boiling point of 110°C. It is insoluble in water, but is soluble in organic solvents. It is widely used in the synthesis of compounds, as a reagent in organic chemistry, and as a biochemical tool to study the structure and function of proteins.

Scientific Research Applications

Biomedical Research

2-Iodophenyl isothiocyanate has shown potential in various fields of scientific research, particularly in biomedical applications. For instance, it has been utilized as a component in the development of fluorescent bioprobes for mitochondrion imaging. These bioprobes, featuring isothiocyanate-functionalized compounds, exhibit high specificity and photostability, making them suitable for real-time monitoring of cellular processes like mitophagy (Zhang et al., 2015).

Chemical Synthesis

In the realm of chemical synthesis, 2-iodophenyl isothiocyanate plays a critical role in facilitating environmentally benign and efficient synthetic pathways. Notable examples include its use in the synthesis of 2-iminobenzo-1,3-oxathioles via a copper-catalyzed tandem reaction in water (Ding et al., 2011), and the generation of 2-aminobenzothiazole through an iron-catalyzed tandem reaction, also in water (Ding et al., 2010).

Fluorescent Switches

In the development of novel fluorescent switches, 2-iodophenyl isothiocyanate derivatives have been explored. These compounds, when combined with photochromic dithienylethene moieties, show significant changes in fluorescence intensity upon exposure to UV light, thereby functioning as effective fluorescence modulators (Golovkova et al., 2005).

Activation of Cellular Pathways

Research has also indicated that isothiocyanate compounds, including derivatives of 2-iodophenyl isothiocyanate, can activate cellular pathways such as the Nrf2 pathway in cultured fibroblasts. This suggests potential roles in inducing phase 2 and antioxidant enzymes, contributing to cellular defense mechanisms (Ernst et al., 2011).

Synthesis of Fluorescent Dyes

The synthesis of derivatives of 2-iodophenyl isothiocyanate has been instrumental in creating novel fluorescent dyes with large Stokes shifts. These dyes exhibit distinct green fluorescence due to intramolecular proton transfer in the excited state, making them valuable in various fluorescence-based applications (Rihn et al., 2012).

properties

IUPAC Name

1-iodo-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOTYLQYSDVPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=S)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90243388
Record name 2-Iodophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90243388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodophenyl isothiocyanate

CAS RN

98041-44-2
Record name 2-Iodophenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098041442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iodophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90243388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodophenyl isothiocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
SG Kim, SL Jung, GH Lee, YD Gong - ACS Combinatorial Science, 2013 - ACS Publications
… The resin-bound 2-iodophenyl thiourea 3 is produced by addition of 2-iodophenyl isothiocyanate 2 to the amine-terminated linker amide resin 1. These core skeleton 2-aminobenzo[d]…
Number of citations: 21 pubs.acs.org
EVK Parvathi, S Pinapati, R Tamminana… - …, 2020 - Wiley Online Library
… Solvent optimization was done for the 1st step with 2-iodophenyl isothiocyanate and phenol as model substrates. Out of those solvents DMSO gave the intermediate 1 a in complete …
S Pinapati, U Mandapati, R Tamminana… - New Journal of …, 2017 - pubs.rsc.org
… Initially, the optimization of the reaction conditions was performed using 4-Me-2-iodophenyl isothiocyanate as a model substrate with different solvents at room temperature (step 1). We …
Number of citations: 8 pubs.rsc.org
X Zhong, F He, Q Ran, W Li, H Xiong… - Asian Journal of …, 2021 - Wiley Online Library
… Different substituents on the phenyl ring of 2-iodophenyl isothiocyanate did not obviously … 2-Iodophenyl isothiocyanate bearing ortho methyl group and chlorine atom were applicable …
Number of citations: 1 onlinelibrary.wiley.com
S Pinapati, U Mandapati, R Tamminana… - …, 2019 - Wiley Online Library
The synthesis of 2‐aminobenzothiazoles has been demonstrated in the presence of transition metal under mild reaction conditions. In this paper, disubstituted thioureas have also been …
S Madhavi, PS Rao, D Veronika, K Anitha, RR Ramesh - ijrdt.org
… obtained when the reaction was pursued at room temperature using 50 mol % of the Iodine catalyst and Et3N base in the presence of DMSO affording the 2-iodophenyl isothiocyanate …
Number of citations: 0 www.ijrdt.org
N Khatun, L Jamir, M Ganesh, BK Patel - Rsc Advances, 2012 - pubs.rsc.org
… were generated by reacting 2-iodophenyl isothiocyanate (n) … by the reaction of 2-iodophenyl isothiocyanate (n) and … (3) and 4-methyl-2-iodophenyl isothiocyanate (o) yielded the …
Number of citations: 38 pubs.rsc.org
T Ishida, H Ikota, K Kurahashi, C Tsukano… - Angewandte …, 2013 - Wiley Online Library
… Treatment of 16 with 2-iodophenyl isothiocyanate (15) afforded thiourea 12 in 85 % yield, which was converted into aminoquinoline 10 through a carbodiimide synthesis involving iodine…
Number of citations: 37 onlinelibrary.wiley.com
SK Rout, S Guin, J Nath, BK Patel - Green Chemistry, 2012 - pubs.rsc.org
An “on-water” one-pot process has been engineered for the preparation of 2-aminobenzothiazole from ortho-halo (–F, –Cl, –Br and –I) substituted unsymmetrical thioureas. For ortho –I …
Number of citations: 82 pubs.rsc.org
S Pinapati, U Mandapati, RR Rudraraju - ChemistrySelect, 2017 - Wiley Online Library
… the reaction was pursued at room temperature using 50 mol % of the Iron salt Fe 2 (SO 4 ) 3 and in the presence of sodium acetate in DMSO affording the 2-iodophenyl isothiocyanate 1 …

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